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Compound of Interest

Compound Name: (2S,6S)-2,6-dimethylmorpholine

Cat. No.: B152102 Get Quote

Technical Guide: (2S,6S)-2,6-dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals

Introduction
(2S,6S)-2,6-dimethylmorpholine is a chiral heterocyclic compound of significant interest in

medicinal chemistry and drug development. As a specific stereoisomer of 2,6-

dimethylmorpholine, its defined three-dimensional structure makes it a valuable building block

for the synthesis of complex, biologically active molecules. This guide provides an in-depth

overview of its chemical properties, a detailed experimental protocol for its synthesis, and its

application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data
The fundamental chemical and physical properties of (2S,6S)-2,6-dimethylmorpholine are

summarized below.
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Property Value Reference

CAS Number 276252-73-4 [1][2]

Molecular Formula C6H13NO [1][2]

Molecular Weight 115.17 g/mol [1][2]

Appearance Clear liquid [3]

Boiling Point 146.6 °C at 760 mmHg

Density 0.9346 g/cm³ at 20 °C [3]

Synthesis of (2S,6S)-2,6-dimethylmorpholine
The enantiomerically pure (2S,6S)-2,6-dimethylmorpholine is synthesized in a two-stage

process. The first stage involves the synthesis of a racemic mixture of cis- and trans-2,6-

dimethylmorpholine, followed by the separation of the trans-diastereomer. The second stage is

a chiral resolution of the racemic trans-2,6-dimethylmorpholine to isolate the desired (2S,6S)-

enantiomer.

Stage 1: Synthesis of Racemic 2,6-dimethylmorpholine
This stage focuses on the cyclization of diisopropanolamine using sulfuric acid to yield a

mixture of cis- and trans-2,6-dimethylmorpholine. The trans-isomer is then separated by

fractional distillation.

Experimental Protocol:

Reaction Setup: In a suitable reactor, simultaneously add diisopropanolamine and 90-120%

strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied

from 1:1.0 to 1:3.0 to optimize the yield of the trans-isomer.[4][5]

Reaction Conditions: The reaction mixture is stirred without external cooling, allowing the

exothermic reaction to raise the temperature to between 85 °C and 170 °C. Following the

initial reaction, the mixture is heated to a temperature between 150 °C and 190 °C for 1 to 25

hours, during which water is distilled off.[4][5]
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Work-up: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide

solution.

Purification: The crude product is then subjected to fractional distillation to separate the

trans-2,6-dimethylmorpholine from the cis-isomer and other byproducts.[2]

Molar Ratio
(Diisopropanol
amine:H₂SO₄)

Reaction
Temperature
(°C)

Reaction Time
(hours)

Total Yield (%)
trans-Isomer
Content (%)

1:1.5 180 5 96 20

1:2.0 180 3 94 16

1:3.0 180 3 91 12

Note: The yields and isomer ratios can be influenced by the specific reaction conditions.

Stage 2: Chiral Resolution of trans-2,6-
dimethylmorpholine
This stage employs a classical resolution technique using a chiral resolving agent, D-mandelic

acid, to selectively crystallize the (2S,6S)-enantiomer.

Experimental Protocol:

Salt Formation: Dissolve racemic trans-2,6-dimethylmorpholine in a suitable solvent, such as

isopropanol.[1] Add up to 0.5 molar equivalents of D-mandelic acid per mole of the racemic

amine.[1][2]

Crystallization: The salt of (2S,6S)-2,6-dimethylmorpholine with D-mandelic acid will

preferentially crystallize from the solution. The crystallization process can be enhanced by

cooling the solution.

Isolation of the Salt: The crystallized salt is collected by filtration and can be recrystallized

from isopropanol to achieve high optical purity (>98% diastereomeric excess).[2]
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Liberation of the Free Base: The purified salt is then treated with a base, such as sodium

hydroxide solution, to liberate the free (2S,6S)-2,6-dimethylmorpholine.

Final Purification: The final product can be isolated by extraction with an organic solvent

followed by distillation under reduced pressure.[2]

Application in Drug Development: A Focus on
Kinase Inhibitors
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated

into drug candidates to improve their pharmacological properties. The rigid, chiral structure of

(2S,6S)-2,6-dimethylmorpholine makes it an attractive building block for the synthesis of

highly specific and potent kinase inhibitors.

While the cis-isomer of 2,6-dimethylmorpholine is found in the potent Polo-like kinase 4 (PLK4)

inhibitor CFI-400945, the trans-isomer and its enantiomers are also of significant interest in the

design of novel therapeutics.[6] PLK4 is a crucial regulator of centriole duplication, and its

inhibition can lead to mitotic defects and cell death in cancer cells.[7]

Below is a conceptual workflow illustrating the synthesis and potential application of

(2S,6S)-2,6-dimethylmorpholine in the development of kinase inhibitors.
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Caption: A logical workflow for the synthesis and application of (2S,6S)-2,6-
dimethylmorpholine.

The following diagram illustrates the central role of PLK4 in the cell cycle, highlighting why it is

an attractive target for cancer therapy.
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Caption: The role of PLK4 in cell cycle regulation and the effect of its inhibition.
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Conclusion
(2S,6S)-2,6-dimethylmorpholine is a valuable chiral intermediate with significant potential in

the development of novel pharmaceuticals. The synthetic route, involving the resolution of the

racemic trans-isomer, provides a reliable method for obtaining this enantiomerically pure

compound. Its incorporation into kinase inhibitors and other biologically active molecules

continues to be an area of active research, offering opportunities for the development of more

selective and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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